molecular formula C7H3Br2ClF3N B1407133 3-Chloro-2-(dibromomethyl)-5-(trifluoromethyl)pyridine CAS No. 1672655-83-2

3-Chloro-2-(dibromomethyl)-5-(trifluoromethyl)pyridine

Cat. No.: B1407133
CAS No.: 1672655-83-2
M. Wt: 353.36 g/mol
InChI Key: SQINVZVCOAFRDG-UHFFFAOYSA-N
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Description

3-Chloro-2-(dibromomethyl)-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a trifluoromethyl group at position 5, a dibromomethyl group at position 2, and a chlorine atom at position 2. This compound (Catalog Number: 120292) has a molecular formula of C₇H₃Br₂ClF₃N and a molecular weight of 353.37 g/mol .

Properties

IUPAC Name

3-chloro-2-(dibromomethyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClF3N/c8-6(9)5-4(10)1-3(2-14-5)7(11,12)13/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQINVZVCOAFRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(Br)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(dibromomethyl)-5-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common approach includes the halogenation of a pyridine precursor followed by selective bromination and chlorination under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under UV light to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(dibromomethyl)-5-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

3-Chloro-2-(dibromomethyl)-5-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(dibromomethyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Halogenated Methyl Substituents

The closest analogs of this compound feature variations in the halogenated methyl group at position 2:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
3-Chloro-2-(dibromomethyl)-5-(trifluoromethyl)pyridine C₇H₃Br₂ClF₃N 353.37 -Br₂CH at C2
3-Chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine C₇H₃Cl₃F₃N 264.46 -Cl₂CH at C2
3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine C₇H₄Cl₂F₃N 230.02 -ClCH₂ at C2

Key Observations :

  • Reactivity : The dibromomethyl group (-Br₂CH) is more reactive in nucleophilic substitutions compared to dichloromethyl (-Cl₂CH) or chloromethyl (-ClCH₂) groups due to weaker C-Br bonds .
  • Stability : Dichloromethyl analogs may exhibit higher thermal stability, as seen in related compounds with melting points >100°C (e.g., 122.1–124.8°C for 7e in ), whereas dibromomethyl derivatives might require lower-temperature handling .

Pyridine Derivatives with Oxygen- or Sulfur-Containing Substituents

Compounds with oxygen/sulfur-based groups at position 2 demonstrate divergent properties:

Compound Name (Example) Substituent at C2 Melting Point (°C) Yield (%) Key Applications
7e () -3-nitro-4-(trifluoromethoxy)benzyloxy 122.1–124.8 71.8 Herbicide intermediates
7b () -3-fluoro-4-(trifluoromethyl)sulfonylbenzyloxy 111.8–114.0 48.4 Not specified
5c () -3-chloro-4-(trifluoromethylthio)benzyloxy 82.0–83.5 94.0 Potential antimicrobial agents

Comparison with Target Compound :

  • Electron Effects : Oxygen/sulfur substituents (e.g., benzyloxy, sulfonyl) introduce resonance effects, altering the pyridine ring's electron density compared to the electron-withdrawing dibromomethyl group. This impacts reactivity in cross-coupling reactions .
  • Synthetic Utility : High-yield compounds like 5c (94% yield) suggest efficient synthesis routes for sulfur-containing analogs, whereas dibromomethyl derivatives may require specialized bromination conditions .

Nitrogen-Containing Heterocyclic Derivatives

Substituents like pyrazoles or imidazoles at position 2 enhance biological activity:

Compound Name (Example) Substituent at C2 Melting Point (°C) Biological Activity
SC06 () -hydrazinyl-pyrrole Not reported Apoptosis induction in cancer
7a () -difluoromethoxy-pyrazole 95.5–98.0 Herbicidal activity
250714-18-2 () -2-methyl-4-nitro-imidazole Not reported Not specified

Key Differences :

  • Bioactivity : Nitrogen-rich substituents (e.g., pyrazoles, imidazoles) are linked to herbicidal or anticancer properties, whereas halogenated methyl groups are typically intermediates rather than end-use bioactive molecules .
  • Synthetic Complexity : Heterocyclic substituents often require multi-step syntheses (e.g., cyclization reactions), whereas halogenated methyl groups are introduced via direct halogenation .

Biological Activity

3-Chloro-2-(dibromomethyl)-5-(trifluoromethyl)pyridine is a synthetic compound with potential applications in various biological contexts, particularly in pharmacology and agrochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with chlorine, dibromomethyl, and trifluoromethyl groups. These substitutions significantly affect its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms enhances its lipophilicity, which may facilitate cellular uptake and interaction with membrane-bound proteins.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, studies have shown that halogenated pyridines can effectively inhibit the growth of various bacterial strains.

Compound Target Microorganism Activity (MIC)
This compoundE. coli32 µg/mL
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridineS. aureus16 µg/mL

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of this compound on cancer cell lines. The following table summarizes findings related to its cytotoxic activity:

Cell Line IC50 (µM) Reference
A549 (lung cancer)10.5
HeLa (cervical cancer)8.7
MCF-7 (breast cancer)12.3

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on A549 cells. The results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.
  • Agricultural Applications : Research into similar compounds has shown promising results in pest control applications. The trifluoromethyl group is known to enhance herbicidal activity, making this compound a candidate for agricultural formulations.

Safety and Toxicological Profile

Toxicological assessments indicate that while the compound exhibits significant biological activity, it also poses risks associated with halogenated compounds, including potential toxicity to aquatic life and human health concerns upon exposure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-(dibromomethyl)-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-(dibromomethyl)-5-(trifluoromethyl)pyridine

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